[(1,4-dimethyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine
Description
(1,4-Dimethyl-1H-pyrazol-5-yl)methylamine is a tertiary amine featuring a pyrazole core substituted with methyl groups at positions 1 and 4, a methylene bridge (-CH2-) at position 5, and a 2-phenylethyl group attached to the nitrogen atom. This compound is structurally related to benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine (CAS: 1856045-07-2), which substitutes the 2-phenylethyl group with a benzyl group .
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C14H19N3/c1-12-10-16-17(2)14(12)11-15-9-8-13-6-4-3-5-7-13/h3-7,10,15H,8-9,11H2,1-2H3 |
InChI Key |
QXEGRWNDRRFTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with 2-Phenylethylamine
The bromomethyl pyrazole derivative reacts with 2-phenylethylamine in a nucleophilic substitution mechanism. This reaction is typically conducted in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with triethylamine (TEA) as a base to neutralize HBr byproducts. For example:
Yields for analogous substitutions range from 34% to 78%, depending on steric and electronic factors.
Reductive Amination Alternatives
An alternative route involves reductive amination if a carbonyl-containing pyrazole precursor is accessible. For example, formylation of 1,4-dimethyl-1H-pyrazole via Vilsmeier–Haack reaction produces 5-formyl-1,4-dimethyl-1H-pyrazole. Subsequent condensation with 2-phenylethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields the target amine:
This method avoids halogenated intermediates but requires careful control of reducing conditions to prevent over-reduction.
Optimization and Challenges
Stereochemical Considerations
The configuration of the methylene linker can influence biological activity. While the target compound lacks chiral centers, related analogues with bulky substituents necessitate chromatographic separation of diastereomers. For instance, HPLC purification was employed to isolate stereoisomers in tropane-derived sulfonamides.
Solvent and Base Selection
Reaction efficiency correlates strongly with solvent polarity and base strength. THF and DMF are preferred for nucleophilic substitutions due to their ability to stabilize transition states. In contrast, Mitsunobu conditions (e.g., DIAD, PPh) enable etherifications but are less applicable here due to the absence of hydroxyl groups.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, highlighting advantages and limitations:
Chemical Reactions Analysis
Types of Reactions
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The phenylethylamine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenylethylamine moiety.
Scientific Research Applications
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding to biological targets. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine
- Key Difference : Replacement of the 2-phenylethyl group with a benzyl moiety.
- Metabolism: The benzyl group may undergo N-dealkylation, whereas the 2-phenylethyl group is more prone to oxidative deamination due to its longer alkyl chain .
2-[(3,3-Dimethyloxiran-2-yl)methyl]-5-(2-phenylethyl)benzene-1,3-diol
- Key Difference : A diol-substituted benzene core with a 2-phenylethyl group and an epoxide moiety.
- Impact :
3-Methoxy-5-(2-phenylethyl)-2-prenylphenol
- Key Difference: Phenolic core with methoxy and prenyl substituents.
Data Table: Comparative Properties of (1,4-Dimethyl-1H-pyrazol-5-yl)methylamine and Analogues
| Compound Name (IUPAC) | Molecular Formula | Molecular Weight | logP<sup>a</sup> | Key Functional Groups | Metabolic Pathways |
|---|---|---|---|---|---|
| (1,4-Dimethyl-1H-pyrazol-5-yl)methylamine | C13H17N3 | 215.30 | 2.5 | Pyrazole, tertiary amine | Oxidative deamination |
| Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine | C12H15N3 | 201.27 | 2.2 | Pyrazole, benzyl amine | N-Dealkylation |
| 2-[(3,3-Dimethyloxiran-2-yl)methyl]-5-(2-phenylethyl)benzene-1,3-diol | C20H24O2 | 296.41 | 3.1 | Diol, epoxide, 2-phenylethyl | Glucuronidation, epoxide hydrolysis |
<sup>a</sup>logP values are predicted using fragment-based methods.
Research Findings and Implications
- Receptor Binding: Pyrazole-containing amines often exhibit affinity for serotonin or dopamine receptors due to their structural mimicry of endogenous amines. The 2-phenylethyl group may enhance binding to adrenergic receptors compared to benzyl analogues .
- Synthetic Utility: The methyl groups on the pyrazole ring improve steric protection against metabolic degradation, a feature shared with the benzyl analogue but absent in phenolic derivatives .
Biological Activity
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a compound of significant interest due to its unique structural features and potential pharmacological properties. This article explores its biological activity, including its interactions with various biological targets, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrazole ring substituted with two methyl groups and a phenylethylamine moiety. The presence of the amine functional group is crucial for its biological activity, allowing it to interact with various receptors and enzymes.
| Property | Details |
|---|---|
| Molecular Formula | C12H19N3 |
| Molecular Weight | 219.30 g/mol |
| CAS Number | 1856088-63-5 |
The biological activity of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine can be attributed to its ability to inhibit specific enzymes and interact with neurotransmitter systems. Notably, it has been studied for its potential as an inhibitor of monoamine oxidase (MAO), particularly the MAO-A subtype.
Inhibition of MAO-A
Recent studies have demonstrated that compounds similar to (1,4-dimethyl-1H-pyrazol-5-yl)methylamine exhibit potent inhibitory activity against the hMAO-A enzyme. For example, related compounds showed IC50 values as low as 0.028 µM, indicating strong inhibition potential . This inhibition is significant for the treatment of mood disorders and neurodegenerative diseases.
Neuroprotective Effects
The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. Pyrazole derivatives have been associated with neuroprotection in various models, likely due to their ability to modulate neurotransmitter levels and reduce oxidative stress.
Case Studies
- Study on MAO Inhibition : A study evaluated several pyrazole derivatives for their MAO-A inhibitory activity. The findings indicated that modifications in the pyrazole structure significantly affected their potency, suggesting that (1,4-dimethyl-1H-pyrazol-5-yl)methylamine could be optimized for enhanced efficacy .
- Antitumor Screening : Another study focused on a series of pyrazole derivatives that showed promising antitumor activity against various cancer cell lines. While direct data on (1,4-dimethyl-1H-pyrazol-5-yl)methylamine is sparse, the structural similarities imply potential effectiveness in similar assays .
Q & A
Q. What are the standard synthetic routes for (1,4-dimethyl-1H-pyrazol-5-yl)methylamine?
The compound is typically synthesized via condensation reactions or nucleophilic substitutions involving pyrazole precursors and alkylating agents. For example, similar pyrazole derivatives are prepared by reacting substituted pyrazole intermediates with aromatic aldehydes or halides under controlled conditions (e.g., temperature, solvent polarity, and catalyst use) to form α,β-unsaturated ketones or alkylated products . Key steps include:
- Alkylation : Introducing the 2-phenylethyl group via nucleophilic substitution.
- Purification : Column chromatography or recrystallization to isolate the target compound .
- Characterization : Confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., methyl groups on pyrazole at δ 2.1–2.5 ppm; aromatic protons at δ 7.2–7.5 ppm). -NMR confirms carbon backbone assignments .
- Mass Spectrometry (MS) : HRMS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields during alkylation steps?
Low yields in alkylation may arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition .
Q. What computational tools are suitable for analyzing crystallographic data of this compound?
- SHELX Suite : SHELXL refines small-molecule crystal structures, handling high-resolution or twinned data. ORTEP-III (with GUI) visualizes thermal ellipsoids and molecular packing .
- Validation : CheckCIF analyzes crystallographic data for geometric outliers (e.g., bond angles, torsional strain) .
Q. How can in vitro metabolomics studies be designed to identify primary metabolites?
- LC-MS/MS : Quantifies metabolites using reverse-phase C18 columns and electrospray ionization (ESI).
- Incubation Models : Use human liver microsomes or hepatocytes to assess Phase I/II metabolism.
- Data Analysis : MetaboAnalyst 5.0 for pathway enrichment and statistical validation .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported biological activities across studies?
- Replication : Repeat assays under standardized conditions (e.g., cell lines, assay buffers).
- Dose-Response Curves : Confirm EC values across multiple concentrations.
- Target Validation : Use CRISPR/Cas9 knockout models to verify enzyme/receptor interactions .
Q. What statistical approaches validate conflicting binding affinity data?
- Bootstrap Analysis : Assess variability in IC measurements.
- Molecular Docking : Compare binding poses (e.g., AutoDock Vina) to identify key residues influencing affinity .
Pharmacological Applications
Q. What methodologies identify potential biological targets for this compound?
- High-Throughput Screening (HTS) : Test against kinase/GPCR panels.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. How to assess its potential as an enzyme inhibitor?
- Enzymatic Assays : Monitor substrate turnover (e.g., fluorescence-based assays for proteases).
- Ki Determination : Use Cheng-Prusoff equation to calculate inhibition constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
